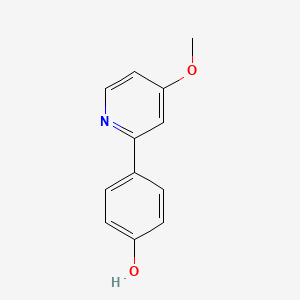

4-(4-Methoxypyridin-2-yl)phenol

説明

Significance of Pyridine-Phenol Hybrid Structures in Chemical Biology and Medicinal Chemistry

Pyridine (B92270) and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceutical agents, prized for their ability to engage in hydrogen bonding, their aqueous solubility, and their capacity to act as bioisosteres of amide groups. rsc.org The pyridine ring is a fundamental component of numerous natural products, including vitamins and alkaloids, and is featured in a wide array of synthetic drugs with diverse therapeutic applications, such as antimicrobial, antiviral, and anticancer agents. sigmaaldrich.comacs.orguobaghdad.edu.iqsmolecule.com

Similarly, the phenol (B47542) moiety is a recurring and vital motif in both natural products and approved pharmaceuticals. nih.gov Phenolic compounds are well-documented for a vast range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are largely attributed to the reactivity of the hydroxyl group and its ability to scavenge free radicals. researchgate.netgoogle.com

The fusion of pyridine and phenol functionalities into a single hybrid molecule creates a scaffold with a rich electronic profile and three-dimensional structure. This combination allows for a multitude of potential interactions with biological targets, such as proteins and enzymes, through hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility makes pyridine-phenol hybrids highly attractive templates for the design of novel inhibitors, receptor agonists or antagonists, and other biologically active agents.

Overview of the 4-(4-Methoxypyridin-2-yl)phenol Scaffold and its Derivatives in Contemporary Research

The specific compound, this compound, with the CAS number 733729-35-6, is a distinct chemical entity characterized by a 4-methoxypyridine (B45360) ring linked at the 2-position to a phenol ring. nih.gov While detailed research focusing exclusively on this parent compound is not extensively documented in publicly available literature, its structural motif is a key component in more complex molecules that are the subject of significant contemporary research.

A prominent example is the investigation into a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which incorporate a 4-methoxypyridin-2-yl amine moiety. researchgate.net A notable derivative from this class, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) , has been identified as a potent, submicromolar inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase). researchgate.net This enzyme is crucial for the viability and virulence of bacteria, making it an attractive target for new antibacterial agents.

The research demonstrated that these derivatives, built upon the 4-methoxypyridine core, exhibit significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The structure-activity relationship (SAR) studies conducted on these compounds underscore the importance of the substituted pyridine scaffold in achieving potent and selective inhibition. The findings from this research highlight the utility of the this compound scaffold and its close amine analogs as a foundation for developing novel therapeutic agents.

Table 1: Biological Activity of a Derivative Incorporating the 4-Methoxypyridin-2-yl Moiety

| Compound Name | Structure | Target | IC₅₀ (µM) | Antibacterial Activity |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) | (Structure not available in this format) | Sfp-PPTase | <1 | Active against Bacillus subtilis and MRSA. researchgate.net |

Historical Context of Related Methoxypyridine and Phenolic Compounds in Drug Discovery Research

The journey of methoxypyridine and phenolic compounds in drug discovery is long and storied, originating from the study of natural products. Phenolic compounds, found ubiquitously in plants, have been used in traditional medicine for centuries. researchgate.net Their formal investigation in the 19th and 20th centuries led to the identification of key active ingredients, such as salicylic (B10762653) acid from willow bark, which paved the way for the synthesis of aspirin. The antioxidant properties of many phenols were recognized early on, leading to their investigation for a wide range of diseases associated with oxidative stress, including cancer and cardiovascular disorders. google.com

The pyridine ring system, first isolated from bone oil in the 19th century, also has deep roots in medicinal chemistry. Early research focused on pyridine-containing alkaloids like quinine (B1679958) and nicotine. A significant milestone in the therapeutic use of synthetic pyridine derivatives was the development of the sulfa drug sulfapyridine (B1682706) in the 1930s. In the decades that followed, the methoxypyridine substructure became a key feature in several important drugs. For instance, omeprazole (B731) and its S-enantiomer esomeprazole, widely used proton-pump inhibitors, contain a substituted methoxypyridine ring and have been blockbuster drugs for treating acid-related stomach conditions since their introduction in the late 1980s and early 2000s, respectively. The development of these drugs showcased the value of the methoxypyridine scaffold in creating stable and effective therapeutic agents. The historical success of both phenolic and methoxypyridine compounds provides a strong rationale for their continued use and combination in the design of new molecular entities like this compound.

Structure

3D Structure

特性

IUPAC Name |

4-(4-methoxypyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-6-7-13-12(8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELWRBOFELNWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(4-Methoxypyridin-2-yl)phenol Core

The synthesis of the this compound core can be achieved through several strategic approaches. These methods primarily involve the formation of the carbon-carbon bond between the pyridine (B92270) and phenol (B47542) rings.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling, in particular, has been widely utilized for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. uwindsor.ca This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base.

For the synthesis of this compound, this could involve the coupling of a protected 4-hydroxyphenylboronic acid with a 2-halo-4-methoxypyridine or vice versa. The choice of catalyst, ligand, and base is crucial for achieving high yields. mdpi.com For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with suitable phosphine (B1218219) ligands are commonly employed. researchgate.net The reaction conditions can often be optimized for temperature and reaction time, with microwave heating sometimes used to accelerate the process. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-4-methoxypyridine | 4-(benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | ~85 |

| 4-Methoxypyridin-2-yl triflate | 4-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~90 |

Note: The yields are approximate and can vary based on specific reaction conditions and substrates.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for constructing the this compound core. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.orgpressbooks.pub Pyridine rings are inherently electron-deficient, making them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

The synthesis could involve the reaction of a 4-methoxypyridine (B45360) derivative with a suitable leaving group (e.g., a halide) at the 2-position with a 4-hydroxyphenoxide nucleophile. The presence of the nitrogen atom in the pyridine ring facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgpressbooks.pub

Table 2: Key Aspects of Nucleophilic Aromatic Substitution for Pyridylphenol Synthesis

| Feature | Description |

|---|---|

| Substrate | A pyridine ring with a good leaving group (e.g., F, Cl, Br) at the 2- or 4-position. |

| Nucleophile | A phenoxide ion, generated from the corresponding phenol with a base. |

| Activation | The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. |

| Intermediate | A resonance-stabilized Meisenheimer complex. libretexts.orgpressbooks.pub |

Other Established Synthetic Pathways (e.g., Condensation Reactions)

Condensation reactions offer a classical yet effective method for the synthesis of pyridyl-substituted phenols. One such approach is the Kröhnke pyridine synthesis, which involves the reaction of a 1-(2-oxoethyl)pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. redalyc.org A variation of this involves the condensation of an appropriately substituted aldehyde with 2-acetylpyridine (B122185). redalyc.orgmdpi.com For instance, 4-hydroxybenzaldehyde (B117250) can be reacted with 2-acetylpyridine in the presence of a base and ammonia (B1221849) to form a terpyridine derivative, which can be a precursor to the target molecule. redalyc.org

Another relevant condensation reaction is the base-catalyzed condensation of phenols with formaldehyde, which proceeds through a quinone methide intermediate. mdpi.commdpi.com While not a direct route to the target compound, the principles of directed condensation can be applied in multi-step syntheses.

Synthesis of Advanced Derivatives Incorporating the this compound Moiety

The this compound core serves as a versatile scaffold for the synthesis of more complex and potentially biologically active molecules. Derivatization can be achieved at both the phenolic hydroxyl group and the pyridine ring.

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common site for chemical modification. Classical derivatization strategies include alkylation, acylation, and the formation of ethers and esters. rhhz.netnih.gov These reactions can be used to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule. nih.gov

For instance, alkylation can be achieved by reacting the phenol with an alkyl halide in the presence of a base. nih.gov Acylation can be performed using acyl chlorides or anhydrides. researchgate.net The choice of reagents and reaction conditions allows for the introduction of diverse substituents. nih.gov

Table 3: Common Derivatization Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | Ether |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Ester |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonate ester |

| Derivatization | p-Bromophenacyl bromide | Brominated derivative rsc.org |

Functionalization of the Pyridine Ring System

The pyridine ring of this compound can also be functionalized to introduce additional substituents. The electronic nature of the pyridine ring, influenced by the methoxy (B1213986) and phenol groups, will direct the regioselectivity of these reactions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, certain positions may be activated. More commonly, functionalization is achieved through metal-catalyzed cross-coupling reactions if a suitable leaving group is present on the ring. mdpi.com For example, if a bromo or chloro substituent is present on the pyridine ring, it can be subjected to Suzuki-Miyaura or other cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov

Direct C-H functionalization of pyridines is an emerging area that offers a more atom-economical approach to derivatization. nih.gov Palladium-catalyzed direct arylation, for instance, can be used to form C-C bonds without the need for pre-functionalized starting materials. nih.gov

Modifications of Linker Structures and Peripheral Moieties

The structure of this compound consists of a phenol ring linked to a 4-methoxypyridine ring. Modifications to this core structure can be envisioned to modulate its chemical and physical properties.

Peripheral Moiety Modification : The peripheral methoxy (-OCH3) and hydroxyl (-OH) groups are primary targets for modification. The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The methoxy group on the pyridine ring can be demethylated to yield a hydroxypyridine derivative, which can then be further functionalized. Such functional group interconversions allow for the synthesis of a library of derivatives with varied electronic and steric properties.

Linker Modification : While the direct linkage between the pyridine and phenol rings in the parent compound is a single C-C bond, synthetic strategies can introduce linkers. For instance, methodologies for synthesizing functional polyacetylenes via post-polymerization modification (PPM) demonstrate how complex structures can be built. mdpi.com A similar strategy could theoretically be applied by preparing a polymer with a reactive precursor and then introducing the this compound moiety. mdpi.com Another approach involves using multi-step syntheses where the linkage is formed through cross-coupling reactions, allowing for the insertion of different linker groups between the two aromatic rings.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are crucial for the precise functionalization of polyfunctional molecules like this compound, which contains multiple reactive sites. The selectivity of transformations is often dictated by the nature of the substituents, reaction conditions, and the presence of catalysts. urfu.runih.govmdpi.com

For example, in reactions involving electrophilic substitution, the electron-donating hydroxyl group directs substitution to the ortho and para positions of the phenol ring. Conversely, the pyridine ring's reactivity is influenced by the nitrogen atom and the methoxy group. The interplay of these factors allows for selective reactions at specific positions. The control of reaction conditions, such as temperature and the use of acid or base catalysts, can switch the preferential site of nucleophilic or electrophilic attack. urfu.runih.govmdpi.com

Selective Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy for modifying this compound without altering its carbon skeleton. ub.eduimperial.ac.ukvanderbilt.eduscribd.com

Phenolic Hydroxyl Group : The -OH group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. imperial.ac.ukvanderbilt.edu It can also be transformed into an ether or ester. The Ullmann reaction, for instance, is a classic method for forming aryl ethers from phenols and aryl halides, often catalyzed by copper. nih.gov

Pyridyl Methoxy Group : The methoxy group can be cleaved to form a hydroxypyridine. This demethylation can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). nih.gov The resulting hydroxyl group can then undergo further reactions. The reaction of 4-methoxypyridine derivatives with alkyl iodides can lead to the formation of N-methylpyridones, demonstrating a transformation involving both N-alkylation and dealkylation of the methoxy ether. researchgate.net

The following table summarizes potential selective interconversions for the primary functional groups of the target molecule.

| Original Group | Reagent/Condition | Converted Group | Reaction Type |

| Phenolic -OH | Sulfonyl chloride | Sulfonate ester (-OSO₂R) | Esterification |

| Phenolic -OH | Alkyl halide, base | Alkyl ether (-OR) | Williamson Ether Synthesis |

| Methoxy (-OCH₃) | BBr₃ or HBr | Hydroxyl (-OH) | Demethylation / Ether Cleavage |

| Pyridine Nitrogen | Alkyl iodide | N-alkyl pyridinium (B92312) salt | N-Alkylation |

Stereoselective Synthetic Approaches

The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective synthetic approaches are not relevant to its direct synthesis. However, such approaches would become critical in the synthesis of chiral derivatives. For instance, if a substituent containing a stereocenter were to be introduced on either the phenol or pyridine ring, stereoselective methods would be necessary to control the configuration of that center. Reductive cleavage of C-X bonds using chiral hydride reagents is one method to stereospecifically introduce deuterium (B1214612) or other groups. imperial.ac.uk

Analytical and Spectroscopic Characterization Techniques in Synthetic Verification

The structural confirmation and purity assessment of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

For this compound, the expected NMR spectra would feature distinct signals corresponding to the protons and carbons of the phenolic and methoxypyridine moieties. The precise chemical shifts can be predicted based on data from analogous structures like methoxyphenols and substituted pyridines. rsc.orgrsc.orgchemicalbook.com

¹H NMR: The spectrum would show signals for the aromatic protons on both rings. The protons on the phenol ring would appear as an AA'BB' system, typical for 1,4-disubstituted benzene (B151609) rings. The protons on the pyridine ring would show characteristic coupling patterns. A singlet integrating to three protons would confirm the presence of the methoxy group, while a broad singlet would correspond to the phenolic hydroxyl proton. rsc.org

¹³C NMR: The ¹³C NMR spectrum would display signals for all 12 unique carbon atoms in the molecule. The carbon attached to the hydroxyl group and the carbons of the pyridine ring adjacent to the nitrogen atom would appear at characteristic downfield shifts. The methoxy carbon would resonate at approximately 55-60 ppm. rsc.orgrsc.org

The following table presents the predicted NMR data for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenolic Protons | 6.8 - 7.8 (m, 4H) | 115 - 160 |

| Pyridine Protons | 6.7 - 8.5 (m, 3H) | 105 - 165 |

| Methoxy Protons | ~3.9 (s, 3H) | ~55 |

| Phenolic OH Proton | 5.0 - 9.5 (br s, 1H) | - |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, providing confirmation of its molecular formula. mdpi.com For this compound (C₁₂H₁₁NO₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to a mass-to-charge ratio (m/z) that accurately matches its calculated monoisotopic mass.

Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. Common fragmentation pathways for related phenolic compounds include the loss of radicals such as H•, CO, or CH₃•. researchgate.netnist.gov The fragmentation of the pyridine ring can also lead to characteristic ions.

The table below outlines the expected key ions in the mass spectrum.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₂H₁₁NO₂]⁺ | 201 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₈NO₂]⁺ | 186 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | [C₁₁H₁₁NO]⁺ | 173 | Loss of carbon monoxide from the phenol ring |

| [M-OCH₃]⁺ | [C₁₁H₈NO]⁺ | 170 | Loss of a methoxy radical |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectral fingerprint. The analysis of this spectrum allows for the elucidation of the molecule's structural components.

For the compound this compound, the IR spectrum provides definitive evidence for its key functional groups: the hydroxyl (-OH) group of the phenol, the ether linkage (C-O-C) of the methoxy group, the aromatic carbon-carbon bonds (C=C) of both the pyridine and benzene rings, and the carbon-hydrogen (C-H) bonds associated with these aromatic systems as well as the methyl group.

The most distinguishable feature in the IR spectrum of a phenol is the O-H stretching vibration. This typically appears as a strong and broad absorption band in the region of 3500-3200 cm⁻¹ libretexts.orglibretexts.org. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules libretexts.org.

The presence of the methoxy group introduces a characteristic C-O stretching vibration. Ether linkages generally exhibit strong C-O stretching bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹ libretexts.org. Specifically, aryl alkyl ethers, such as the methoxy group attached to the pyridine ring in this compound, are expected to show a strong absorption in this range.

Both the phenol and pyridine rings contribute to absorptions in the aromatic region of the spectrum. The C=C stretching vibrations within these aromatic rings typically give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ range libretexts.orglibretexts.org. Additionally, the stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers just above 3000 cm⁻¹ libretexts.org. The C-H bonds of the methyl group in the methoxy substituent will show stretching vibrations in the 3000-2850 cm⁻¹ region libretexts.org.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500-3200 | Phenolic O-H | Stretching | Strong, Broad |

| > 3000 | Aromatic C-H | Stretching | Medium |

| 3000-2850 | Methyl C-H | Stretching | Medium |

| 1600-1450 | Aromatic C=C | Stretching | Medium, Sharp |

| 1300-1000 | Aryl Ether C-O | Stretching | Strong |

Molecular and Electronic Structure Investigations

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies provide profound insights into the properties of molecules at the electronic level, predicting their geometry, stability, and reactivity without the need for empirical synthesis and analysis. While specific computational studies on 4-(4-Methoxypyridin-2-yl)phenol are not extensively documented in publicly available literature, the methodologies are well-established. We can infer the likely outcomes by examining research on closely related structures.

Density Functional Theory (DFT) Studies on Electronic Properties and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry, conformational preferences, and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

| Calculated DFT Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D conformation, including the dihedral angle between the two aromatic rings. |

| HOMO Energy | Indicates the electron-donating capability, likely centered on the phenol (B47542) group. |

| LUMO Energy | Indicates the electron-accepting capability, likely centered on the pyridine (B92270) ring. |

| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and the energy of its lowest electronic absorption band in the UV-Vis spectrum. |

| Dipole Moment | Quantifies the overall polarity of the molecule, arising from the electronegative N and O atoms. |

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of dynamic behavior. MD simulations of this compound in various solvents would elucidate its conformational flexibility, solvation dynamics, and the stability of intermolecular hydrogen bonds.

For example, simulations of a simple phenol-benzene complex in a mixed solvent have been used to determine the dynamics of complex formation and dissociation. A similar approach for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or DMSO) and calculating the forces between atoms over thousands of timesteps. The resulting trajectory would reveal how the molecule rotates, how the dihedral angle between the rings fluctuates, and how the phenol's hydroxyl group and the pyridine's nitrogen atom interact with solvent molecules through hydrogen bonding. This information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Computational Analysis of Reactivity and Stability

Computational methods are invaluable for predicting a molecule's reactivity and stability. Using DFT, various chemical reactivity descriptors can be calculated. For phenol-containing compounds, a key aspect of reactivity is their antioxidant potential, which can be assessed by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

Structural Insights from X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the primary literature, analysis of a related compound, 2-(((6-methoxypyridin-3-yl)imino)methyl)phenol (MPIMP), offers significant insight.

In the reported structure of MPIMP, the molecule is nearly planar, and its crystal packing is stabilized by a network of intermolecular hydrogen bonds. A hypothetical crystal structure of this compound would similarly be expected to feature strong hydrogen bonds involving the phenolic hydroxyl group and the pyridine nitrogen atom, likely forming chains or dimers. The methoxy (B1213986) group could also participate in weaker C-H···O interactions. The table below lists typical bond lengths that would be expected, based on standard values and data from analogous structures.

| Structural Parameter | Expected Value / Feature |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-O (Phenol) Bond Length | ~1.36 Å |

| O-H (Phenol) Bond Length | ~0.96 Å |

| C-N (Pyridine) Bond Length | ~1.34 Å |

| Intermolecular Interactions | Strong O-H···N hydrogen bonding between the phenol and pyridine of adjacent molecules. |

| Crystal Packing | Likely forms hydrogen-bonded supramolecular assemblies. |

Spectroscopic Probes of Molecular Interactions (e.g., UV-Vis Absorption, Fluorescence)

Spectroscopic techniques are essential for probing the electronic transitions and interactions of molecules.

UV-Vis Absorption Spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or DMSO would be expected to show characteristic absorption bands. Studies on similar compounds, like MIMP and its metal complexes, show absorption bands that are assigned to π→π* and n→π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in the absorption spectrum upon addition of other chemicals can indicate intermolecular interactions like hydrogen bonding or complex formation.

Fluorescence Spectroscopy provides information on the de-excitation of electronically excited molecules. After absorbing light, a fluorescent molecule emits light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. Fluorescence is highly sensitive to the molecule's local environment. For a compound like this compound, one could expect that the fluorescence intensity and wavelength would change significantly in solvents of different polarity or in the presence of metal ions or other molecules that can interact with the phenol or pyridine groups. This sensitivity makes fluorescence a powerful tool for studying binding events and molecular interactions.

| Spectroscopic Technique | Expected Observation for this compound | Information Gained |

| UV-Vis Absorption | Absorption maxima corresponding to π→π* and n→π* transitions. | Electronic structure, conjugation, and ground-state interactions. |

| Fluorescence Emission | Emission peak at a longer wavelength than the absorption maximum. | Excited-state properties, environmental sensitivity, and binding interactions. |

Biological and Pharmacological Research Applications Preclinical Focus

In Vitro Biochemical and Cellular Assays

While direct inhibitory studies on 4-(4-Methoxypyridin-2-yl)phenol against Phosphopantetheinyl Transferase (PPTase) are not extensively documented in publicly available literature, the 4-methoxypyridine (B45360) moiety is a key component of potent bacterial PPTase inhibitors. A notable example is the compound ML267, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. This compound has demonstrated submicromolar inhibition of the bacterial Sfp-PPTase, an enzyme essential for bacterial viability and virulence, with no activity observed against the human orthologue. nih.govevitachem.com

Research on ML267 and its analogs has shown that the 4-methoxy substituent on the pyridine (B92270) ring contributes to the compound's potency. nih.gov Specifically, an analog with a 4-methoxy group (compound 55, ML267) showed a 2- to 3-fold improvement in potency compared to a 4,6-dimethyl substituted analog. nih.gov Although a small set of analogues containing the 4-methoxypyridine were synthesized and tested, they exhibited similar or lesser potency compared to ML267. nih.gov The inhibitory concentrations (IC₅₀) for ML267 against different PPTases highlight its specificity for bacterial enzymes. mdpi.com

Table 1: Inhibitory Activity of ML267 against PPTase Enzymes

| Enzyme | IC₅₀ (µM) |

|---|---|

| B. subtilis Sfp-PPTase | 0.29 |

| B. subtilis AcpS-PPTase | 8.1 |

| Human PPTase | > 114 |

Data sourced from Foley, T.L., et al. (2014) and Vickery, C.R., et al. (2014). nih.govmdpi.com

It is important to note that these data pertain to ML267, a more complex molecule containing the 4-methoxypyridin-2-yl group, and not this compound itself. Further research is required to determine the direct inhibitory activity of this compound on PPTase.

The inhibitory potential of this compound against other key enzymatic targets is an area of active investigation, largely driven by the presence of the methoxypyridine and phenol (B47542) motifs in known inhibitors.

Phosphodiesterase 10A (PDE10A): While no direct inhibition data for this compound on PDE10A is available, various compounds containing a methoxypyridin-yl moiety have been explored as PDE10A inhibitors. For instance, a patent discloses N-(4-(3-(2-methoxypyridin-4-yl)pyrazin-2-yloxy)phenyl)benzo[d]thiazol-2-amine as a PDE10A inhibitor. google.com Potent and selective PDE10A inhibitors often feature complex heterocyclic systems, and it remains to be determined if the simpler scaffold of this compound possesses significant inhibitory activity. acs.orgnih.gov

PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival. Numerous inhibitors targeting this pathway have been developed, and some contain structural elements related to this compound. For example, the methoxypyridine moiety has been incorporated into PI3K/mTOR dual inhibitors. oncotarget.comnih.gov However, these are typically larger, more complex molecules. A conformational restriction strategy applied to a pyrimido-pyrrolo-oxazine core led to the identification of selective mTOR inhibitors, where methoxy-substituted pyridine rings were explored, though they showed reduced potency. acs.org Direct testing of this compound is necessary to ascertain its activity against PI3K/mTOR.

Isocitrate Dehydrogenase 1 (IDH1): Mutant IDH1 is a therapeutic target in certain cancers. A high-throughput screen identified a series of allosteric inhibitors of mutant IDH1, though none of the highlighted active compounds were this compound. acs.org A patent for mutant IDH1 inhibitors includes compounds with a methoxypyridin-yl group, such as N-(4-butylphenyl)-3-(4-(2-methoxypyridin-3-yl)piperazine-l-carbonyl)-4-methylbenzenesulfonamide, but no activity data for this compound is provided. google.com

The potential for this compound to interact with various receptors is suggested by the activity of its structural analogs.

Dopamine (B1211576) Receptors: A study on benzothiazole (B30560) analogues for cocaine use disorder investigated compounds containing the 4-methoxypyridin-2-yl moiety. For example, 2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole was synthesized and evaluated for its binding affinity to dopamine receptors. nih.gov While this compound showed some affinity, it is structurally distinct from this compound. Another study on functionally selective serotonin (B10506) 2C (5-HT2C) receptor agonists involved the synthesis of 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxypyridin-3-yl]methyl)methanamine, again highlighting the use of the methoxypyridine scaffold in designing receptor-active compounds. nih.gov

Estrogen-Related Receptors (ERRs): Research into selective ERRγ inverse agonists has explored analogs of GSK5182. One such analog, (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-hydroxy-2-(6-methoxypyridin-3-yl)pent-1-en-1-yl)phenol, which incorporates a methoxypyridin-yl group and a phenol, demonstrated potent and selective inverse agonist activity at ERRγ. nih.govmdpi.com

Table 2: Binding Selectivity of an ERRγ Inverse Agonist Analog

| Receptor Subtype | IC₅₀ (µM) |

|---|---|

| ERRγ | 0.44 |

| ERRα | >10 |

| ERRβ | >10 |

| ERα | 10 |

Data for compound 15g from Kim, Y., et al. (2017). mdpi.com

The data presented in Table 2 is for a complex analog and not this compound. The selectivity profile of this compound itself remains to be elucidated through direct binding assays.

Receptor Binding and Modulation Assays

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. Research into pyridine- and pyrimidinone-based compounds has identified them as potential positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for treating cognitive deficits. nih.govnih.gov

Studies on related 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one analogues have shown that these molecules can enhance the binding affinity and/or efficacy of the endogenous agonist, acetylcholine. nih.gov The mechanism is believed to involve a binding cooperativity between the allosteric modulator and the orthosteric ligand. nih.govnih.gov For instance, in functional assays measuring inositol (B14025) monophosphate (IP1) accumulation and β-arrestin 2 recruitment, these PAMs potentiated the effects of acetylcholine. nih.gov The degree of this potentiation often correlates with the efficacy of the primary agonist. nih.gov This suggests that the allosteric effects are primarily governed by the modulation of agonist affinity. nih.gov

Cell-Based Functional Studies

The potential of pyridine derivatives to inhibit cancer cell growth has been an active area of research. Studies have evaluated the antiproliferative effects of various compounds containing the 4-methoxypyridin-2-yl moiety against several cancer cell lines.

One study on dihydrofurano-naphthoquinone compounds revealed that a derivative featuring a 2-methoxypyridin-4-yl group demonstrated selective cytotoxicity against KB (epidermoid carcinoma), A549 (non-small cell lung cancer), and HepG2 (hepatoma carcinoma) cell lines, with IC50 values ranging from 0.23 to 0.27 µM. researchgate.net Similarly, research on halogenated 4,4'-bipyridines showed that these compounds could inhibit the proliferation of malignant melanoma (MM) cell lines, with the A375 cell line being particularly sensitive. nih.gov

The mechanism of action for some related compounds involves the induction of apoptosis. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to induce apoptosis in HeLa cervical cancer cells through the extrinsic pathway, marked by increased expression of death receptors like DR5 and FAS, and activation of caspases. nih.gov In breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF7), MMPP was found to inhibit cell growth, migration, and invasion while promoting apoptosis by activating pro-apoptotic proteins and downregulating anti-apoptotic ones. nih.gov

Table 1: Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Dihydrofurano-naphthoquinones | KB, A549, HepG2 | IC50: 0.23-0.27 µM | researchgate.net |

| Halogenated 4,4'-Bipyridines | A375 (Melanoma) | Significant antiproliferation | nih.gov |

| MMPP | HeLa (Cervical) | Induces apoptosis | nih.gov |

| MMPP | MDA-MB-231, MCF7 (Breast) | Inhibits growth and invasion | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | IC50: 0.013 µM | mdpi.com |

Derivatives of 4-methoxypyridine have been investigated for their ability to combat microbial growth. A notable example is the compound ML267, a complex molecule incorporating a 4-methoxypyridin-2-yl group, which acts as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). researchgate.netnih.gov This enzyme is crucial for bacterial viability and virulence. researchgate.netnih.govacs.org

ML267 and its analogues exhibit submicromolar inhibition of the bacterial Sfp-PPTase without affecting the human equivalent. nih.govacs.org These compounds have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org However, they showed no growth inhibition against Gram-negative bacteria or fungi. acs.org The mechanism of resistance in Escherichia coli has been linked to efflux pumps. researchgate.net

Table 2: Antimicrobial Spectrum of a Related Pyridine Derivative (ML267)

| Organism Type | Species | Activity | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Bacillus subtilis | Active | researchgate.netacs.org |

| Gram-Positive Bacteria | Staphylococcus aureus (MRSA) | Active | researchgate.netacs.org |

| Gram-Negative Bacteria | Escherichia coli | Inactive (resistance via efflux) | researchgate.netacs.org |

| Fungi | - | No growth inhibition observed | acs.org |

Compounds structurally related to this compound have demonstrated significant anti-inflammatory properties. A key mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is implicated in various inflammatory diseases and sepsis. nih.govnih.govsemanticscholar.org

For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to alleviate inflammatory responses in mouse models of liver sepsis by inhibiting STAT3 phosphorylation. nih.gov In studies related to rheumatoid arthritis, MMPP was found to inhibit pro-inflammatory responses in murine macrophages and human synoviocytes by targeting STAT3 activation. semanticscholar.org Furthermore, in models of neuroinflammation, MMPP attenuated dopaminergic neurodegeneration by inhibiting STAT3 activity and the expression of neuroinflammatory proteins. nih.gov Research on other compounds has shown that they can suppress the activation of the NF-κB pathway and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net

The induction of cellular differentiation is a therapeutic strategy, particularly in oncology, aimed at causing cancer cells to mature into non-proliferating, specialized cells. While direct evidence for this compound is limited, related compounds have been explored for this purpose.

Benzamide derivatives, for example, have been patented as cell differentiation inducers. google.com Research has shown that certain nucleoside analogues can induce neuronal differentiation in embryonic cancer stem cells. plos.org This process can be triggered by the activation of caspases, which leads to the degradation of key stem cell factors such as NANOG and OCT4. plos.org This suggests a pathway for drug-induced differentiation that is independent of epigenetic modulation alone and instead relies on the direct depletion of proteins that maintain the stem-cell state. plos.org

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 4-methoxypyridine, SAR studies have been crucial in optimizing their potency and selectivity.

In the development of inhibitors for bacterial Sfp-PPTase, systematic modifications were made to a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide scaffold. nih.govacs.org These studies revealed that the pyridine nitrogen must be adjacent to the thiourea (B124793) group to maintain inhibitory activity. nih.gov While removing a methyl group at the 4-position of the pyridine ring only slightly decreased potency, adding electron-withdrawing groups led to a significant loss of activity. nih.gov

For dihydropyridone-based androgen receptor modulators derived from 4-methoxypyridine, SAR studies identified potent analogues by exploring various substitutions on the core structure. nih.gov Similarly, in the design of M1 mAChR PAMs, modifications to the pendant motif of 4-phenylpyridin-2-one analogues resulted in compounds with varied allosteric properties. nih.gov These findings underscore the importance of the specific arrangement and electronic properties of substituents on the pyridine ring for achieving desired pharmacological effects.

Systematic Substituent Effects on Biological Activity

The core structure of this compound is a playground for medicinal chemists. Systematic modifications to this scaffold have revealed critical insights into how different chemical groups (substituents) influence its biological activity.

Research has shown that the addition of electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl) groups, to the pyridinyl portion of the molecule can significantly enhance its potency. For instance, analogs with 3,5-bis(trifluoromethyl) or 3-trifluoromethyl-4-chloro substitutions have demonstrated submicromolar inhibitory activity against certain bacterial enzymes. nih.gov In contrast, the introduction of electron-donating groups, like dimethylamino (-NMe2) or methoxy (B1213986) (-OMe), tends to weaken the compound's potency. nih.gov

These findings are crucial for understanding the structure-activity relationship (SAR) of this class of compounds. The SAR data guides the design of more potent and selective molecules. For example, in the development of inhibitors for bacterial phosphopantetheinyl transferases (PPTases), a key enzyme in bacterial viability, this systematic approach has been instrumental. nih.govacs.org

Below is an interactive data table summarizing the effects of various substituents on the biological activity of this compound analogs.

| Substituent (R Group) | Position | Effect on Potency | Reference |

| 3,5-CF3 | Phenyl | Increased | nih.gov |

| 3-CF3-4-Cl | Phenyl | Increased | nih.gov |

| 3,4,5-Cl | Phenyl | Increased | nih.gov |

| 3-NMe2 | Phenyl | Decreased | nih.gov |

| 3,5-OMe | Phenyl | Decreased | nih.gov |

| 4-CF3 | Pyridine | Decreased | acs.org |

| 4-C(O)OMe | Pyridine | Decreased | acs.org |

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties. nih.govresearchgate.net This technique is often employed to improve a compound's potency, selectivity, or pharmacokinetic properties. researchgate.net

In the context of this compound derivatives, researchers have explored replacing the central thiourea linkage with other groups. acs.org For example, converting the thiourea to a urea (B33335) analog was achieved through phenoxycarbonyl chloride-assisted coupling. acs.org These modifications, often referred to as scaffold hopping, aim to discover novel chemical structures with improved drug-like properties. nih.govresearchgate.net

The imidazo[1,2-a]pyrimidine (B1208166) core is another scaffold that has been investigated for its diverse biological activities, offering a potential alternative to the pyridinylphenol structure. acs.org The goal of these modifications is to create new compounds that retain the desired biological activity while potentially offering advantages in terms of synthesis, stability, or safety.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. This model then serves as a template for designing new, more potent compounds.

For derivatives of this compound, pharmacophore models would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to their biological targets. This information is invaluable for lead optimization, the process of refining a promising compound to improve its efficacy and reduce potential side effects.

Lead optimization strategies for this class of compounds involve a combination of the systematic substituent modifications and bioisosteric replacements discussed earlier. By understanding the pharmacophore, chemists can make more informed decisions about which parts of the molecule to modify to enhance its interaction with the target protein.

Mechanisms of Action Elucidation (Molecular Level)

Understanding how a compound exerts its effects at the molecular level is fundamental to drug discovery. For this compound and its analogs, researchers are actively investigating their mechanisms of action.

Target Identification and Validation Methodologies

A critical first step in elucidating the mechanism of action is to identify the specific biological molecule (the "target") that the compound interacts with. nih.gov A variety of methods are employed for this purpose.

One common approach is to screen the compound against a panel of known biological targets. This was the case for a derivative of this compound, which was identified as an inhibitor of bacterial Sfp-PPTase through high-throughput screening of a large chemical library. nih.govacs.org

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. nih.gov This can involve genetic techniques, where the gene for the target protein is knocked out or mutated, and the effect on the compound's activity is observed. For example, the antibacterial activity of certain this compound analogs was linked to their inhibition of PPTases, which are essential for bacterial survival. nih.govacs.org

Molecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once the target is known, researchers can investigate the specific molecular interactions between the compound and the target protein. Techniques like X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions. nih.gov

Molecular docking studies can predict the binding pose of a compound in the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.govsemanticscholar.org For example, the pyridine ring of some compounds has been shown to occupy a lateral pocket in the binding site of certain enzymes, forming hydrogen bonds with specific amino acid residues like histidine. nih.gov The methoxy group of this compound can also participate in important interactions within the binding pocket.

This detailed understanding of molecular interactions is crucial for explaining the observed structure-activity relationships and for guiding the rational design of more potent and selective inhibitors.

Allosteric vs. Orthosteric Binding Modes

In drug-target interactions, a compound can bind to the primary, or "orthosteric," site, where the natural substrate binds. Alternatively, it can bind to a secondary, or "allosteric," site, which can modulate the activity of the protein without directly blocking the primary site. google.comresearchgate.net

Distinguishing between these binding modes is important as allosteric modulators can offer advantages in terms of selectivity and a more nuanced control of protein function. nih.govunimi.it For derivatives of this compound, kinetic studies and mutagenesis experiments can help determine the binding mode. nih.gov For instance, if a compound affects the binding kinetics of the natural substrate without directly competing for the same binding site, it is likely an allosteric modulator. nih.gov

The development of positive allosteric modulators (PAMs) for receptors like the M1 muscarinic acetylcholine receptor highlights the therapeutic potential of targeting allosteric sites. nih.gov Research into the binding modes of this compound analogs will be critical in determining their full therapeutic potential and in designing next-generation compounds with improved pharmacological profiles.

In Silico Approaches in Drug Discovery and Development

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

For derivatives and structurally related compounds of this compound, molecular docking studies have been instrumental. For instance, in the development of androgen receptor (AR) modulators, a computational model of the AR-ligand binding domain was used to dock a series of dihydropyridones. The docking scores from these simulations were then compared with the experimentally determined inhibitory activity of the compounds. This comparison revealed a qualitative consistency between the predicted binding and the observed structure-activity relationship (SAR), validating the model for further use in designing novel antiandrogens. nih.gov The studies suggested that these compounds bind to a specific site rather than the BF3 allosteric binding site. nih.gov

Similarly, molecular docking has been employed to study the binding modes of various heterocyclic compounds, including those with pyridine and phenol moieties, with protein targets like DNA gyrase. researchgate.net These studies help in elucidating the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In the pursuit of inhibitors for the G2019S mutant of leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research, extensive molecular docking simulations were performed. These simulations indicated that newly identified inhibitors bind to the ATP-binding site of the G2019S mutant through multiple hydrogen bonds with backbone amide groups in the hinge region and hydrophobic interactions with nonpolar residues. nih.gov

Furthermore, molecular docking has been applied to understand the interactions of Schiff base ligands, which can be structurally related to this compound, with various biological targets. For example, a Schiff base, 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, showed a high binding affinity with its target in a molecular docking study, which was consistent with experimental findings. elsevierpure.com

The table below summarizes examples of molecular docking applications for compounds structurally related to this compound.

| Target Protein | Compound Class | Key Findings |

| Androgen Receptor | Dihydropyridones | Docking scores correlated with inhibitory activity, validating the computational model. nih.gov |

| DNA Gyrase | Heterocyclic compounds | Elucidated specific hydrogen bond and hydrophobic interactions. researchgate.net |

| LRRK2 (G2019S mutant) | Pyrimidine derivatives | Identified binding to the ATP-binding site via hydrogen bonds and hydrophobic interactions. nih.gov |

| Various bacterial proteins | Schiff base complexes | Analyzed non-bonded interactions and binding affinity. semanticscholar.org |

| SARS-CoV-2 Main Protease | Benzimidazolyl derivatives | Stable binding in a transient surface pocket through H-bond interactions. biorxiv.org |

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

In the effort to discover novel inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a significant target in Parkinson's disease research, structure-based virtual screening of a large chemical library was conducted. This process led to the identification of several new inhibitors with potencies ranging from low micromolar to submicromolar levels. nih.gov The success of this virtual screening was enhanced by modifying the protein-ligand binding energy function to include a more accurate term for ligand dehydration energy. nih.gov Among the identified hits, 4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol (B2984471) was highlighted as a promising scaffold for further optimization due to its submicromolar inhibitory activity and low molecular weight. nih.gov

Another application of virtual screening was in the identification of novel 5-lipoxygenase (5-LOX) inhibitors. A site-moiety map and virtual screening approach were used to discover new scaffolds. This led to the identification of three inhibitors with IC50 values in the low micromolar range, demonstrating the utility of this computational approach in finding novel active compounds. nih.gov

Furthermore, a high-throughput screen (HTS) of the Molecular Libraries Small Molecule Repository, which contained over 300,000 compounds, was performed to find activators of the KCNQ1 potassium channel. From this large-scale screen, 1,082 compounds were initially identified as "hits". After further triage and selectivity screens, 26 compounds were confirmed as KCNQ1 activators, leading to the discovery of a novel and potent activator, ML277. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

In the study of phosphodiesterase 4D (PDE4D) inhibitors, a systematic investigation of the structure-activity relationship (SAR) around a lead compound, T1650, led to the development of an empirical QSAR equation. This equation successfully described the relationship between the structural fragments of the compounds and their PDE4D inhibitory potency. nih.gov The model demonstrated a high correlation between predicted and experimental inhibitory potencies (R² = 0.988), indicating its strong predictive power. nih.gov The underlying principle of this QSAR model is the aggregation of the free energies of binding for four different structural components of the molecule. nih.gov

Similarly, 2D-QSAR analysis has been applied to a series of 1,3,4-thiadiazole (B1197879) tethered coumarin (B35378) derivatives to predict their antiproliferative activity. The developed multiple linear regression (MLR) model showed a high correlation coefficient (r² = 0.93) and was validated both internally and externally. elsevierpure.com This model was then used to design new compounds with potentially improved activity.

Another study focused on developing a robust QSAR model for 2,4-diphenyl indenol [1,2-b] pyridinol derivatives targeting breast cancer receptors. The model was developed using genetic algorithms and multilinear regression analysis and was validated with external metrics, demonstrating its reliability and precision. jchemlett.com

QSAR studies have also been performed on naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase (IDO1). brieflands.com Multivariate regression and artificial neural networks were used to build the QSAR model, which helped in understanding the relationship between the chemical structure and inhibitory activity. brieflands.com

The table below provides a summary of QSAR modeling applications for compounds with similar structural motifs to this compound.

| Compound Class | Target | QSAR Model Type | Key Findings |

| Phosphodiesterase 4D Inhibitors | PDE4D | Empirical Equation | High correlation between predicted and experimental potency (R² = 0.988). nih.gov |

| 1,3,4-Thiadiazole Coumarin Derivatives | EGFR Kinase | 2D-QSAR (MLR) | Generated a predictive model (r² = 0.93) for antiproliferative activity. elsevierpure.com |

| 2,4-Diphenyl Indenol Pyridinol Derivatives | Breast Cancer Receptors | QSAR (Genetic Algorithm, MLR) | Developed a reliable and precise model for predicting chemical activity. jchemlett.com |

| Naphthoquinone Derivatives | Indoleamine 2,3-dioxygenase (IDO1) | QSAR (MLR, ANN) | Analyzed the relationship between structure and inhibitory activity. brieflands.com |

Preclinical Pharmacological Characterization (In Vitro & Non-Human In Vivo)

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (Preclinical)

Preclinical ADME studies are crucial for evaluating the drug-like properties of a compound. These studies assess how a potential drug is absorbed, distributed throughout the body, metabolized, and excreted.

For a derivative of this compound, specifically 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), in vitro ADME profiling was conducted. acs.orgresearchgate.net This profiling is essential to demonstrate the potential utility of the small-molecule inhibitor. acs.orgresearchgate.net

In the development of PET ligands for imaging mutant huntingtin aggregates, ADME profiling of lead candidates was a key step. Compounds showed high permeability and no efflux in MDCK cell lines. uantwerpen.be Stability was assessed in rhesus and human hepatocytes, with deuteration showing an increase in half-life in human hepatocytes. uantwerpen.be

For a series of novel bacterial topoisomerase inhibitors, ADME properties were investigated. The compounds generally exhibited high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov Solubility was also assessed, with some compounds showing good solubility at physiological pH. nih.gov

Deuterium-labeled compounds related to this compound have been suggested to potentially have improved drug metabolism and pharmacokinetics (DMPK) properties, including distribution, metabolism, and excretion (ADME). google.com Substitution with deuterium (B1214612) can lead to greater metabolic stability, which may result in an increased in vivo half-life and a better therapeutic index. google.com

The table below summarizes key preclinical ADME findings for compounds structurally related to this compound.

| Compound/Compound Class | ADME Parameter | Finding |

| ML267 | In vitro ADME | Profiled to demonstrate potential utility. acs.orgresearchgate.net |

| PET Ligand Candidates | Permeability | High permeability (>100 nm/s) and no efflux in MDCK cells. uantwerpen.be |

| PET Ligand Candidates | Metabolic Stability | Moderate stability in rhesus hepatocytes, increased stability in human hepatocytes with deuteration. uantwerpen.be |

| Bacterial Topoisomerase Inhibitors | Permeability (PAMPA) | Generally high permeability. nih.gov |

| Deuterium-labeled Compounds | General ADME | Potential for improved metabolic stability and in vivo half-life. google.com |

Early Stage Pharmacokinetic (PK) Studies (Non-Human)

Early-stage, non-human pharmacokinetic (PK) studies are performed to understand how a potential drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies are critical for predicting the compound's behavior in humans.

For the compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of this compound, in vivo pharmacokinetic profiles were highlighted to demonstrate the potential utility of this small-molecule inhibitor. acs.orgresearchgate.net

In the development of PET ligands for imaging mutant huntingtin aggregates, microdose PK studies were conducted in mice. The compounds were administered intravenously and were found to be brain-penetrant, with free brain-plasma partition coefficient (Kp,uu) values of 0.6–0.7. uantwerpen.be

For a series of heterocyclic compounds being investigated as potential therapeutics, brain permeability was assessed by measuring the brain-to-plasma (B/P) concentration ratio. A B/P ratio greater than 1 indicates that the concentration in the brain is higher than in the blood, which is a desirable characteristic for drugs targeting the central nervous system. google.com

The table below presents a summary of non-human, early-stage pharmacokinetic data for compounds structurally related to this compound.

| Compound/Compound Class | Animal Model | Key PK Finding |

| ML267 | Not specified | In vivo PK profile highlighted to show potential utility. acs.orgresearchgate.net |

| PET Ligand Candidates | Mice | Brain-penetrant with Kp,uu values of 0.6–0.7. uantwerpen.be |

| Heterocyclic Compounds | Not specified | Brain-to-plasma ratio used to assess brain permeability. google.com |

Future Directions and Translational Research Perspectives

Potential for Novel Therapeutic Agents

The structural components of 4-(4-Methoxypyridin-2-yl)phenol—the pyridine (B92270) ring and the phenolic group—are considered "privileged scaffolds" in drug discovery. nih.gov Heterocyclic compounds containing pyridine are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Similarly, the phenolic hydroxyl group is crucial for the antioxidant, antiviral, and antimicrobial activities of many compounds. nih.gov The presence of these groups in a single molecule suggests a synergistic enhancement of therapeutic properties. nih.gov

While direct pharmacological data on this compound is limited, its core structure is present in more complex molecules that have shown significant biological effects. Research into related structures indicates that the pyridyl-phenol framework can be a starting point for developing potent and selective therapeutic agents. For instance, derivatives of pyridyl-phenols have been investigated for their ability to inhibit key enzymes implicated in disease, such as kinases and phosphopantetheinyl transferases. nih.govacs.org The future development of novel therapeutic agents from this compound would involve systematic chemical modifications to optimize its interaction with specific biological targets, guided by computational modeling and high-throughput screening assays.

Design of Advanced Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An effective probe must interact with a specific biological target to modulate its function, allowing researchers to study the target's role in cellular pathways. The this compound structure possesses features that are desirable in a chemical probe. Its relatively simple structure allows for straightforward chemical modification, such as the introduction of reporter tags (e.g., fluorescent dyes or biotin) or photo-activatable groups, which are necessary for visualizing and identifying target interactions.

Derivatives of this scaffold could be designed to target specific enzymes or receptors. For example, avirulent phenotypes in bacteria have been studied using chemical probes that target synthase enzymes. researchgate.net A library of compounds based on the this compound core could be synthesized and screened to identify probes for novel biological targets. The development of such probes would facilitate a deeper understanding of disease mechanisms and could uncover new targets for therapeutic intervention.

Integration with Systems Biology and Omics Approaches

Modern drug discovery and chemical biology are increasingly reliant on systems-level analyses. High-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast datasets that provide a holistic view of biological systems. upc.edu Integrating chemical compound data with these omics approaches can reveal mechanisms of action, identify off-target effects, and facilitate drug repurposing. upc.edu

For a compound like this compound, a systems biology approach would be highly valuable. For instance, treating cells with the compound and subsequently performing transcriptomic or proteomic analysis could reveal which cellular pathways are perturbed. This information can generate hypotheses about the compound's mechanism of action and its potential therapeutic applications. nih.gov Metabolite profiling could further elucidate the metabolic fate of the compound and its impact on cellular metabolism. nih.gov This data-rich approach is essential for moving from a simple chemical structure to a well-characterized lead compound with a clear biological rationale for its use. upc.edu

Emerging Research Avenues for Related Pyridyl-Phenol Structures

Research into more complex molecules containing the pyridyl-phenol motif highlights several promising avenues for future investigation. These studies provide a roadmap for exploring the potential of this compound and its derivatives.

One key area is the development of enzyme inhibitors. A notable example is the compound ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), which incorporates a 4-methoxypyridin-2-yl group. nih.govacs.org This molecule was identified as a potent inhibitor of bacterial Sfp-phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence. nih.govacs.org ML267 demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the methoxypyridinyl fragment can be a key component in the design of novel antibacterial agents.

Another emerging trend is the development of kinase inhibitors for cancer therapy. A separate study detailed the synthesis and evaluation of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with structural similarities to a pyridyl-phenol. This compound was found to suppress the growth of ovarian cancer cells by inducing apoptosis and inhibiting key signaling pathways like ERK and STAT3. nih.gov These findings underscore the potential of methoxy-substituted phenol (B47542) structures in oncology.

The table below summarizes research findings for structurally related compounds, indicating potential research directions for this compound.

| Compound Class | Research Finding | Potential Application | Reference |

| Substituted Pyridinyl Carbothioamides | Inhibition of bacterial Sfp-PPTase. nih.govacs.org | Antibacterial agents | nih.govacs.org |

| Substituted Methoxy-phenols | Suppression of ovarian cancer cell growth. nih.gov | Anticancer agents | nih.gov |

| Pyridine-fused Heterocycles | Broad biological properties including kinase inhibition. nih.gov | Diverse therapeutic areas | nih.gov |

Future work should focus on synthesizing a focused library of derivatives of this compound to explore these and other potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxypyridin-2-yl)phenol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions involving pyridine and phenol derivatives. For example, Kröhnke synthesis (a multi-component reaction) is effective for constructing pyridine rings with methoxy and hydroxyl substituents . Key parameters include:

- Catalysts : Acidic (e.g., acetic acid) or basic conditions to stabilize intermediates.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors.

- Temperature : Optimized between 80–120°C to balance reaction rate and byproduct formation.

Yield improvements (≥70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers safely handle this compound given limited toxicity data?

Answer: Adopt precautionary measures aligned with EC 2015/830 guidelines:

- PPE : Nitrile gloves (EN374 standard), lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- First Aid : Immediate rinsing with water for skin/eye contact; consult poison control if ingested .

Document all handling procedures and monitor for acute symptoms (e.g., irritation) due to incomplete toxicological profiling .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

Answer: Density Functional Theory (DFT) using functionals like B3LYP/6-311++G(d,p) calculates:

- HOMO-LUMO gaps : Indicates reactivity (narrow gaps favor charge transfer).

- Electrostatic potential maps : Identifies nucleophilic/electrophilic regions for target binding.

Software like Gaussian or ORCA paired with crystallographic data (e.g., SHELXL ) validates computational models against experimental dipole moments and bond lengths .

Q. What strategies resolve contradictions in reported biological activities of similar pyridine derivatives?

Answer:

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify non-linear effects.

- Structural Analogues : Test this compound against analogues (e.g., 4-fluorophenyl variants ) to isolate substituent effects.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle ).

Publish negative results to clarify conflicting data .

Methodological Guidance

Q. How to characterize this compound using spectroscopic and crystallographic techniques?

Answer:

- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies methoxy (δ 3.8–3.9 ppm) and phenolic -OH (δ 9.5–10.2 ppm) .

- FTIR : Confirm O-H stretch (~3200 cm⁻¹) and C-O-C (1250 cm⁻¹) .

- X-ray Crystallography : SHELXL refines unit cell parameters; compare with CIF files from related structures (e.g., CCDC entries ).

3.2 Designing experiments to assess enzyme inhibition mechanisms

Answer:

- Kinetic Assays : Measure IC₅₀ via fluorescence quenching (e.g., tryptophan residues in enzymes).

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonds with pyridine N and methoxy O .

- Mutagenesis : Replace key residues (e.g., Ser195 in hydrolases) to validate binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。